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Compound of Interest

Compound Name: AND-302

Cat. No.: B13438779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo imaging techniques used to

evaluate the pharmacodynamics and efficacy of TH-302 (evofosfamide), a hypoxia-activated

prodrug. The included protocols are intended to serve as a guide for researchers planning

preclinical imaging studies with TH-302.

Introduction to TH-302
TH-302, also known as evofosfamide, is an investigational hypoxia-activated prodrug designed

to selectively target and eliminate hypoxic cells within solid tumors.[1] Its mechanism of action

relies on the enzymatic reduction of a 2-nitroimidazole moiety under low-oxygen conditions,

which leads to the release of the DNA cross-linking agent bromo-isophosphoramide mustard

(Br-IPM).[2] This targeted activation makes TH-302 a promising agent for combination

therapies, as it can eliminate the radio- and chemo-resistant hypoxic fraction of tumors. In vivo

imaging plays a crucial role in understanding the drug's mechanism, assessing its efficacy, and

identifying predictive biomarkers of response.

Key In Vivo Imaging Modalities
Several non-invasive imaging techniques are employed to study the effects of TH-302 in

preclinical cancer models. These include:
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Positron Emission Tomography (PET): Primarily used to assess tumor hypoxia and metabolic

activity.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): Provides

information on tumor vascularity, perfusion, and permeability.

Diffusion-Weighted Magnetic Resonance Imaging (DW-MRI): Measures the diffusion of water

molecules to infer changes in tumor cellularity and membrane integrity.

Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of TH-302 using

various in vivo imaging techniques.

Table 1: PET Imaging Data with 18F-FMISO

Tumor
Model

Treatment
Group

Imaging
Timepoint

Mean
SUVmax

Tumor-to-
Muscle
Ratio (TMR)

Reference

Squamous

Cell

Carcinoma

(SCCVII)

Control Baseline 2.1 1.8 [3]

Squamous

Cell

Carcinoma

(SCCVII)

TH-302
Post-

treatment
1.5 1.3 [3]

Colorectal

Xenograft

(HT29)

Control Baseline 1.8 1.6 [4]

Colorectal

Xenograft

(HT29)

DMXAA +

TH-302

24h post-

treatment
1.2 1.1 [4]

Table 2: DCE-MRI Quantitative Data
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Tumor
Model

Treatment
Group

Imaging
Timepoint

Mean
Ktrans
(min-1)

Mean ve Reference

Pancreatic

(Hs766t)
TH-302

48h post-

treatment
0.08 0.25 [5][6]

Pancreatic

(MiaPaCa-2)
TH-302

48h post-

treatment
0.12 0.30 [5][6]

Pancreatic

(SU.86.86)
TH-302

48h post-

treatment
0.21 0.35 [5][6]

Lung Cancer

(A549)
Control Baseline 0.53 0.40 [7]

Lung Cancer

(A549)

TH-302 +

Radiation
Follow-up 0.33 0.32 [7]

Table 3: DW-MRI Quantitative Data

Tumor
Model

Treatment
Group

Imaging
Timepoint

Mean ADC
(x 10-3
mm2/s)

% Change
from
Baseline

Reference

Pancreatic

(Hs766t)
TH-302

24h post-

treatment
0.72 +29% [5][6]

Pancreatic

(Hs766t)
TH-302

48h post-

treatment
0.65 +17% [5][6]

Pancreatic

(MiaPaCa-2)
TH-302

24h post-

treatment
0.55 +8% [5][6]

Prostate

Cancer

(CWR22)

Control
24h post-

sham
0.51

No significant

change
[8]

Prostate

Cancer

(CWR22)

TH-302 +

PDT

24h post-

treatment
0.75 +47% [8]
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TH-302 and a typical experimental

workflow for its in vivo evaluation.
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Caption: Mechanism of action of TH-302.
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Caption: A typical experimental workflow for in vivo imaging of TH-302.
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Detailed Experimental Protocols
Protocol 1: 18F-FMISO PET Imaging for Tumor Hypoxia
Objective: To non-invasively quantify tumor hypoxia before and after treatment with TH-302.

Materials:

Tumor-bearing mice (e.g., subcutaneous xenografts).

18F-FMISO (Fluoromisonidazole).

Small animal PET/CT scanner.

Anesthesia (e.g., isoflurane).

Tail vein catheter.

Procedure:

Animal Preparation:

Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).

Maintain the animal's body temperature at 37°C throughout the procedure.

Place a catheter in the tail vein for radiotracer injection.

Radiotracer Administration:

Administer approximately 3.7 MBq (100 µCi) of 18F-FMISO via the tail vein catheter.[4]

Allow for an uptake period of 2-4 hours.[9]

Image Acquisition:

Position the anesthetized mouse in the PET/CT scanner.

Perform a CT scan for anatomical reference and attenuation correction.
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Acquire a static PET scan of the tumor region for 10-20 minutes.[10]

Image Analysis:

Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

Co-register PET and CT images.

Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).

Calculate the maximum standardized uptake value (SUVmax) within the tumor ROI.

Calculate the tumor-to-muscle ratio (TMR) by dividing the mean SUV of the tumor by the

mean SUV of the muscle.

Protocol 2: Dynamic Contrast-Enhanced (DCE) MRI
Objective: To assess changes in tumor vascular perfusion and permeability following TH-302

treatment.

Materials:

Tumor-bearing mice.

Small animal MRI scanner (e.g., 7T).

Contrast agent (e.g., Gd-DTPA).

Anesthesia and monitoring equipment.

Tail vein catheter.

Procedure:

Animal Preparation:

Anesthetize the mouse and maintain its body temperature.

Position the animal in the MRI scanner with the tumor within the imaging coil.
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Insert a tail vein catheter for contrast agent injection.

Image Acquisition:

Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time.

Begin dynamic T1-weighted imaging using a fast gradient echo sequence (e.g., TR/TE = 6

ms/2.41 ms, flip angle = 10°).[11]

After acquiring a set of baseline images, inject a bolus of Gd-DTPA (e.g., 0.1 mmol/kg)

through the tail vein catheter.[12]

Continue acquiring dynamic images for at least 10-15 minutes to capture the contrast

agent wash-in and wash-out kinetics.

Image Analysis:

Perform motion correction on the dynamic image series if necessary.

Convert the signal intensity-time curves to contrast agent concentration-time curves.

Fit the concentration-time data to a pharmacokinetic model (e.g., Tofts model) to derive

quantitative parameters, including:

Ktrans (volume transfer constant): Reflects both blood flow and permeability.

ve (extravascular extracellular space volume fraction): Represents the volume of the

interstitium.

Protocol 3: Diffusion-Weighted (DW) MRI
Objective: To evaluate changes in tumor cellularity and cell membrane integrity after TH-302

therapy.

Materials:

Tumor-bearing mice.

Small animal MRI scanner.
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Anesthesia and monitoring equipment.

Procedure:

Animal Preparation:

Anesthetize and position the mouse in the MRI scanner as described for DCE-MRI.

Image Acquisition:

Acquire a series of diffusion-weighted images using a spin-echo or echo-planar imaging

sequence.

Use multiple b-values (e.g., 0, 100, 200, 500, 800, 1000 s/mm2) to sensitize the images to

water diffusion.[13][14]

Acquire images with diffusion gradients applied in at least three orthogonal directions.

Image Analysis:

Calculate the Apparent Diffusion Coefficient (ADC) map on a pixel-by-pixel basis by fitting

the signal intensity at different b-values to a mono-exponential decay model.

Draw ROIs on the tumor in the ADC maps.

Calculate the mean ADC value within the tumor ROI. An increase in ADC is often

indicative of increased cell death and necrosis.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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